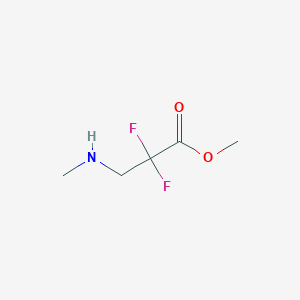
Methyl 2,2-difluoro-3-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-3-(methylamino)propanoate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, which make it valuable in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-3-(methylamino)propanoate typically involves the reaction of 2,2-difluoro-3-(methylamino)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced equipment to maintain the required reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-3-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .
Scientific Research Applications
Methyl 2,2-difluoro-3-(methylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2,2-difluoro-3-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(methylamino)propanoate
- Ethyl 2,2-difluoro-3-(methylamino)propanoate
- Methyl 2,2-difluoropropanoate
Uniqueness
Methyl 2,2-difluoro-3-(methylamino)propanoate is unique due to its difluoro substitution, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and provides specific advantages in research applications compared to its analogs .
Properties
Molecular Formula |
C5H9F2NO2 |
|---|---|
Molecular Weight |
153.13 g/mol |
IUPAC Name |
methyl 2,2-difluoro-3-(methylamino)propanoate |
InChI |
InChI=1S/C5H9F2NO2/c1-8-3-5(6,7)4(9)10-2/h8H,3H2,1-2H3 |
InChI Key |
AKGIHJFDTXVPRM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


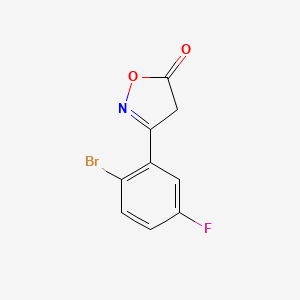
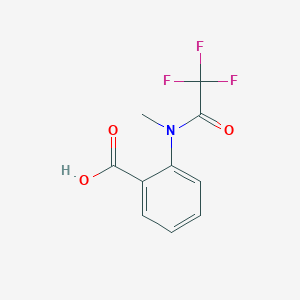
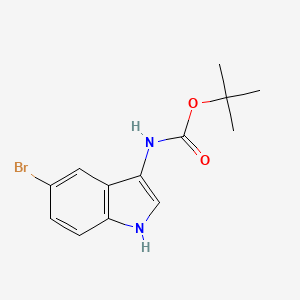
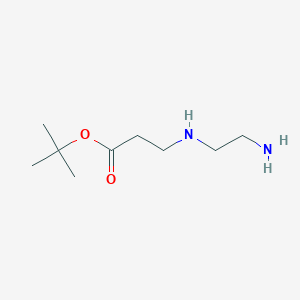
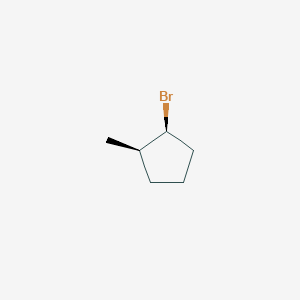
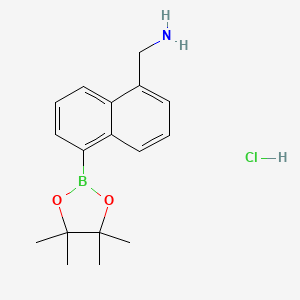


![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)

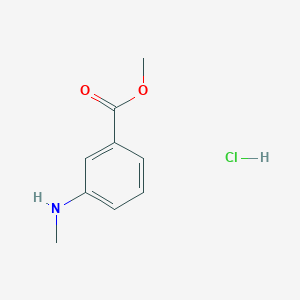
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
